N-(4-methoxyphenethyl)-2-(1-tosylpiperidin-2-yl)acetamide
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Overview
Description
N-(4-methoxyphenethyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a tosyl group, and a methoxyphenethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenethyl)-2-(1-tosylpiperidin-2-yl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride and a suitable base.
Attachment of the Methoxyphenethyl Moiety: The methoxyphenethyl group is attached through a nucleophilic substitution reaction.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Common industrial methods include continuous flow synthesis and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenethyl)-2-(1-tosylpiperidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
N-(4-methoxyphenethyl)-2-(1-tosylpiperidin-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenethyl)-2-(1-tosylpiperidin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenethyl)-2-(1-benzylpiperidin-2-yl)acetamide
- N-(4-methoxyphenethyl)-2-(1-phenylpiperidin-2-yl)acetamide
- N-(4-methoxyphenethyl)-2-(1-methylpiperidin-2-yl)acetamide
Uniqueness
N-(4-methoxyphenethyl)-2-(1-tosylpiperidin-2-yl)acetamide is unique due to the presence of the tosyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications and research studies.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-18-6-12-22(13-7-18)30(27,28)25-16-4-3-5-20(25)17-23(26)24-15-14-19-8-10-21(29-2)11-9-19/h6-13,20H,3-5,14-17H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGVJCMBSXKMFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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